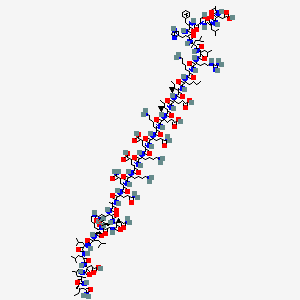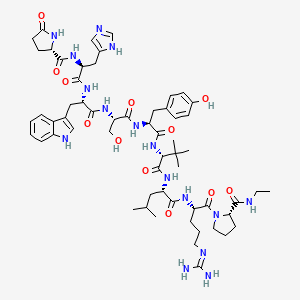
Lecirelin
Übersicht
Beschreibung
Lecirelin ist ein synthetisches Gonadotropin-Releasing-Hormon (GnRH)-Analogon, genauer gesagt ein Nonapeptid. Es wird hauptsächlich in der Veterinärmedizin eingesetzt, um Fortpflanzungsprobleme bei Tieren zu behandeln, wie z. B. die Induktion des Eisprungs und die Behandlung von ovariellen Follikelzysten . This compound ahmt das natürliche GnRH nach und stimuliert die Freisetzung von luteinisierendem Hormon (LH) und follikelstimulierendem Hormon (FSH) aus der Hypophyse .
Wissenschaftliche Forschungsanwendungen
Lecirelin wird in der wissenschaftlichen Forschung häufig eingesetzt, insbesondere in den Bereichen:
Veterinärmedizin: Anwendung zur Induktion des Eisprungs und Behandlung von ovariellen Follikelzysten bei Nutztieren.
Fortpflanzungsbiologie: Studien über die Regulation von Fortpflanzungshormonen und Mechanismen des Eisprungs.
Endokrinologie: Forschung zur Hypothalamus-Hypophysen-Gonaden-Achse und deren Regulation.
Pharmakologie: Entwicklung neuer GnRH-Analoga zur therapeutischen Anwendung.
Wirkmechanismus
This compound wirkt als GnRH-Agonist und bindet an GnRH-Rezeptoren in der Hypophyse. Diese Bindung stimuliert die Freisetzung von LH und FSH, die für Fortpflanzungsprozesse entscheidend sind. Die erhöhten Spiegel dieser Hormone induzieren den Eisprung und unterstützen die Entwicklung von ovariellen Follikeln.
Wirkmechanismus
Target of Action
Lecirelin is a synthetic analogue of the hypothalamic gonadotropin-releasing hormone (GnRH) . It primarily targets the hypophyseal receptors, which are specific receptors in the pituitary gland .
Mode of Action
this compound interacts with its targets by binding to the hypophyseal receptors. Due to structural differences between this compound and natural GnRH, the this compound molecule shows greater persistence at the site of these receptors . This interaction triggers the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland . The release of these hormones is elicited for a longer time, approximately double, as compared to the natural GnRH .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the hypothalamic-pituitary-gonadal axis. The release of LH and FSH from the pituitary gland, triggered by this compound, plays a crucial role in the regulation of reproductive processes. LH and FSH stimulate the gonads (testes in males and ovaries in females) to produce sex hormones and are essential for fertility .
Pharmacokinetics
this compound exhibits a short half-life and rapid clearance . Pharmacokinetics studies have shown a complete disappearance of this compound from plasma and target tissues (hypophysis, testicles, uterus) within 24 hours . The plasma half-life is species-related, being lower in rats (40-60 minutes) than in sheep (50-140 minutes) . The main excretory route is through the urine .
Result of Action
The action of this compound results in the induction of ovulation in cows, mares, and rabbits . It is used both for the treatment of conditions such as ovarian cysts and for the improvement of conception rates . Treatment with this compound also slightly increases the plasma levels of 17-beta oestradiol and progesterone .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, animals in poor condition, whether from illness, inadequate nutrition, or other factors, may respond poorly to treatment . Furthermore, the compound is expected to show little activity upon oral administration as compared to parenteral treatment due to the digestion process .
Biochemische Analyse
Biochemical Properties
Lecirelin interacts with the GnRH receptor, a protein located on the surface of pituitary cells. As a GnRH agonist, this compound binds to this receptor and triggers the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland .
Cellular Effects
This compound influences cell function by triggering the release of LH and FSH, which are crucial for reproductive processes. These hormones stimulate the ovaries in females and the testes in males, affecting cellular processes such as ovulation in females and testosterone production in males .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the GnRH receptor on the pituitary gland. This binding activates the receptor and triggers a cascade of intracellular signals that lead to the release of LH and FSH .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. After intramuscular administration to dairy cows, this compound was below the limit of detection at 1-12 hours after treatment .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, a single intramuscular injection of less than 1.000 and 25 µg in cows and rabbits, respectively, induced no unwanted secondary effects .
Metabolic Pathways
This compound is involved in the hypothalamic-pituitary-gonadal axis, a hormonal system responsible for the control of reproductive physiology. It interacts with the GnRH receptor, triggering a series of biochemical reactions that lead to the release of LH and FSH .
Transport and Distribution
After administration, this compound is rapidly absorbed and distributed within the body. It binds to the GnRH receptor on the pituitary gland, influencing the distribution of LH and FSH in the body .
Subcellular Localization
As a hormone, it is expected to be present in the extracellular space where it can interact with cell surface receptors such as the GnRH receptor .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Lecirelin wird durch Festphasenpeptidsynthese (SPPS) synthetisiert, ein Verfahren, das häufig zur Herstellung von Peptiden verwendet wird. Der Prozess beinhaltet das schrittweise Anfügen von Aminosäuren an eine wachsende Peptidkette, die an einem festen Harz verankert ist. Die Synthese von this compound umfasst die folgenden Schritte:
Harzvorbereitung: Die anfängliche Aminosäure wird an ein festes Harz gebunden.
Kettenverlängerung: Sequenzielles Anfügen geschützter Aminosäuren unter Verwendung von Kupplungsreagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt).
Entschützung: Entfernung der Schutzgruppen von den Aminosäuren, um weitere Kupplungen zu ermöglichen.
Abspaltung: Das fertige Peptid wird vom Harz abgespalten und gereinigt.
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound folgt ähnlichen Prinzipien, jedoch in größerem Maßstab. Automatische Peptidsynthesizer werden häufig eingesetzt, um Effizienz und Konsistenz zu erhöhen. Der Prozess umfasst strenge Qualitätskontrollmaßnahmen, um die Reinheit und Wirksamkeit des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Lecirelin unterliegt verschiedenen chemischen Reaktionen, darunter:
Hydrolyse: Abbau der Peptidbindungen in Gegenwart von Wasser, oft katalysiert durch Enzyme.
Oxidation: Oxidative Modifikationen können an bestimmten Aminosäureresten auftreten, wie z. B. Methionin.
Substitution: Aminosäurereste in this compound können substituiert werden, um Analoga mit unterschiedlichen Eigenschaften zu erzeugen.
Häufige Reagenzien und Bedingungen
Hydrolyse: Typischerweise unter sauren oder enzymatischen Bedingungen.
Oxidation: Kann mit Oxidationsmitteln wie Wasserstoffperoxid induziert werden.
Substitution: Wird durch SPPS erreicht, indem während der Synthese verschiedene Aminosäuren eingebaut werden.
Haupterzeugnisse
Hydrolyse: Führte zu kleineren Peptidfragmenten.
Oxidation: Erzeugt oxidierte Formen von this compound mit veränderter biologischer Aktivität.
Substitution: Erzeugt this compound-Analoga mit möglicherweise unterschiedlichen pharmakologischen Profilen.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Gonadorelin: Ein weiteres GnRH-Analogon, das sowohl in der Human- als auch in der Veterinärmedizin eingesetzt wird.
Buserelin: Ein länger wirksames GnRH-Analogon, das für ähnliche Zwecke verwendet wird.
Deslorelin: Wird in der Veterinärmedizin für das Fortpflanzungsmanagement eingesetzt.
Einzigartigkeit von Lecirelin
This compound ist aufgrund seiner spezifischen Aminosäuresequenz und seiner kurzwirkenden Natur einzigartig, was es für eine präzise Steuerung von Fortpflanzungsprozessen in Veterinär-Anwendungen geeignet macht.
Wenn Sie weitere Fragen haben oder weitere Informationen benötigen, zögern Sie bitte nicht, uns zu fragen!
Eigenschaften
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H84N16O12/c1-7-63-55(85)46-15-11-23-75(46)57(87)40(14-10-22-64-58(60)61)68-50(80)41(24-32(2)3)72-56(86)48(59(4,5)6)74-53(83)42(25-33-16-18-36(77)19-17-33)69-54(84)45(30-76)73-51(81)43(26-34-28-65-38-13-9-8-12-37(34)38)70-52(82)44(27-35-29-62-31-66-35)71-49(79)39-20-21-47(78)67-39/h8-9,12-13,16-19,28-29,31-32,39-46,48,65,76-77H,7,10-11,14-15,20-27,30H2,1-6H3,(H,62,66)(H,63,85)(H,67,78)(H,68,80)(H,69,84)(H,70,82)(H,71,79)(H,72,86)(H,73,81)(H,74,83)(H4,60,61,64)/t39-,40-,41-,42-,43-,44-,45-,46-,48-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWIEWPGHRSZJM-MGZASHDBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H84N16O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00735365 | |
| Record name | Lecrelin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1209.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61012-19-9 | |
| Record name | Lecirelin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061012199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lecrelin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 61012-19-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LECIRELIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZD8NZ8J5LN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary target of lecirelin?
A1: this compound, like gonadorelin, primarily targets the gonadotropin-releasing hormone receptor (GnRH receptor) located on the surface of gonadotrope cells in the anterior pituitary gland. [, , , , ]
Q2: How does this compound interact with its target receptor?
A2: this compound binds to the GnRH receptor, activating it and triggering a cascade of intracellular signaling events. [, , , , ]
Q3: What are the downstream effects of this compound binding to the GnRH receptor?
A3: this compound binding to the GnRH receptor stimulates the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from gonadotrope cells. [, , , , ]
Q4: How do LH and FSH influence reproductive processes in animals?
A4: LH and FSH are key hormones involved in regulating various aspects of reproduction, including follicular development, ovulation, and corpus luteum formation and function in females, and spermatogenesis in males. [, , , , ]
Q5: What is the molecular formula and weight of this compound?
A5: this compound's molecular formula is C68H86N16O12S and its molecular weight is 1311.56 g/mol. []
Q6: Is there any spectroscopic data available for this compound?
A6: While the provided research does not detail specific spectroscopic data, this compound's structure can be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Q7: What are the typical formulations of this compound for administration?
A7: this compound is commonly formulated as an injectable solution for intramuscular administration. It has also been investigated in intravaginal formulations. [, , , ]
Q8: Does this compound exhibit any catalytic properties?
A8: this compound is a hormone analog and does not possess catalytic properties. Its primary function is to mimic gonadorelin and interact with the GnRH receptor.
Q9: Have computational chemistry approaches been used to study this compound?
A9: While the provided research does not mention specific computational studies on this compound, techniques such as molecular docking and molecular dynamics simulations can be used to explore its interactions with the GnRH receptor and potentially guide the development of new analogs with improved properties.
Q10: Are there any known structure-activity relationships for this compound and related GnRH analogs?
A10: Yes, modifications to the amino acid sequence of gonadorelin have led to the development of various GnRH analogs, including this compound. These modifications can influence the potency, duration of action, and receptor selectivity of the analogs. [, , , ]
Q11: Have any formulation strategies been explored to improve this compound's stability, solubility, or bioavailability?
A11: Research has explored different formulations of this compound, including intravaginal administration and the use of excipients like benzilic alcohol. [] Further research on alternative delivery methods and formulations could be beneficial.
Q12: Are there specific SHE (Safety, Health, and Environment) regulations pertaining to this compound use in animal reproduction?
A12: Specific SHE regulations for this compound vary depending on the region and intended use. Users should consult local regulations and guidelines to ensure proper handling, storage, and disposal.
Q13: What is the pharmacokinetic profile of this compound following intramuscular administration?
A13: The provided research focuses on the pharmacodynamic effects of this compound, with limited information on its pharmacokinetic profile. Further research is needed to characterize its absorption, distribution, metabolism, and excretion in various species.
Q14: How does the route of administration influence the pharmacokinetics and pharmacodynamics of this compound?
A14: Different routes of administration, such as intramuscular or intravaginal, can affect the absorption, distribution, and ultimately the efficacy of this compound. [] Research exploring these differences can provide valuable insights for optimizing its use.
Q15: Has the relationship between this compound dosage and LH/FSH release been established in different species?
A15: Studies have investigated the LH response to different this compound doses in various species, including sheep and buffaloes. [, , ] Optimizing this compound dosage is crucial for achieving the desired reproductive outcomes.
Q16: What are the main applications of this compound in animal reproduction?
A16: this compound is commonly used in protocols for estrus synchronization, ovulation induction, and timed artificial insemination in various species, including cattle, buffaloes, sheep, and rabbits. [, , , , , , , , , ]
Q17: How effective is this compound in inducing ovulation compared to other GnRH analogs or natural gonadorelin?
A17: Studies have compared this compound to other GnRH analogs, such as buserelin, and found them to be equally effective for timed artificial insemination in buffaloes. []
Q18: Has the efficacy of this compound been investigated in different reproductive management programs, such as fixed-time artificial insemination (FTAI) and fixed-time embryo transfer (FTET)?
A18: Yes, numerous studies have investigated this compound's use in FTAI and FTET programs in cattle, buffaloes, and sheep. [, , , , , , ] These studies have shown promising results in terms of pregnancy rates and overall reproductive efficiency.
Q19: Have there been any studies on the potential benefits of combining this compound with other hormones, such as progesterone, estradiol, or eCG, in synchronization protocols?
A19: Yes, research has explored the effects of combining this compound with other hormones in synchronization protocols. For example, one study found that the association of this compound with progesterone and estradiol benzoate in FTAI and FTET programs resulted in increased reproductive efficiency in Nelore cattle. []
Q20: Are there any studies on the use of this compound in superovulation protocols for embryo production?
A20: Yes, this compound has been investigated as an ovulation inducer in superovulation protocols for embryo production in sheep and cattle. [, ]
Q21: What are the reported conception rates and pregnancy rates following the use of this compound in various species and reproductive programs?
A21: Conception rates and pregnancy rates following this compound use vary depending on the species, reproductive program, and specific protocol employed. Reported conception rates range from 30% to 70% in different studies. [, , , , , , , , , ]
Q22: What is the known safety profile of this compound in different animal species?
A22: The provided research primarily focuses on the efficacy of this compound, with limited information on its potential toxicity. Further studies are needed to comprehensively assess its safety profile in different animal species.
Q23: Have any biomarkers been identified to predict this compound's efficacy or monitor treatment response in animals?
A23: The research primarily focuses on pregnancy rates as a measure of this compound's efficacy. Identifying specific biomarkers for predicting treatment response could be beneficial for optimizing reproductive management programs.
Q24: Is there any information available on the environmental fate and potential impact of this compound?
A24: The research primarily focuses on this compound's applications in animal reproduction, with limited information on its environmental impact. Further studies are needed to assess its potential fate and effects in the environment.
Q25: What is the solubility of this compound in various solvents commonly used in pharmaceutical formulations?
A25: The provided research does not provide specific data on this compound's solubility. Solubility studies are essential for developing stable and effective formulations.
Q26: Have analytical methods for detecting and quantifying this compound been validated for accuracy, precision, and specificity?
A26: The research does not mention specific validation data for this compound analytical methods. Validation is crucial for ensuring the reliability and reproducibility of analytical results.
Q27: Does this compound interact with any known drug transporters?
A27: The provided research does not address potential interactions between this compound and drug transporters. Further research is needed to understand its potential for transporter-mediated interactions.
Q28: Does this compound have the potential to induce or inhibit drug-metabolizing enzymes?
A28: The provided research does not discuss this compound's potential to impact drug-metabolizing enzymes. Further research is needed to assess its potential for metabolic interactions with other drugs.
Q29: What is the biocompatibility and biodegradability of this compound?
A29: The research focuses primarily on this compound's efficacy and does not provide information on its biocompatibility or biodegradability. Further studies are needed to evaluate these aspects.
Q30: Are there any alternative hormones or compounds that can be used in place of this compound for estrus synchronization and ovulation induction?
A30: Yes, other GnRH analogs, such as buserelin and deslorelin, can also be used for estrus synchronization and ovulation induction. [, ] Additionally, natural gonadorelin and other hormones like hCG have been explored for similar purposes. [, ]
Q31: What are some valuable resources for researchers interested in studying this compound and related GnRH analogs?
A31: Scientific databases, such as PubMed and Semantic Scholar, provide access to a vast body of research literature on GnRH analogs and reproductive technologies. Additionally, research institutions and pharmaceutical companies involved in animal reproduction research often have expertise and resources related to this field.
Q32: Are there any potential applications of this compound beyond animal reproduction?
A32: While primarily used in animal reproduction, GnRH analogs like this compound have also been investigated for potential applications in human medicine, such as the treatment of certain types of cancer and infertility. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-[6-[6-[6-[3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-5-yl]propanoylamino]hexanoylamino]hexanoylamino]hexanoylamino]-4-methyl-N-[(2S)-4-methyl-1-[[(E,3S)-5-methyl-1-methylsulfonylhex-1-en-3-yl]amino]-1-oxopentan-2-yl]pentanamide](/img/structure/B612273.png)
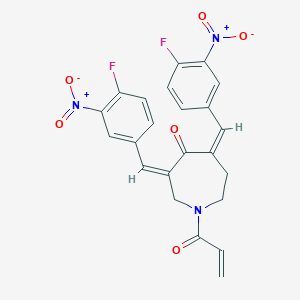
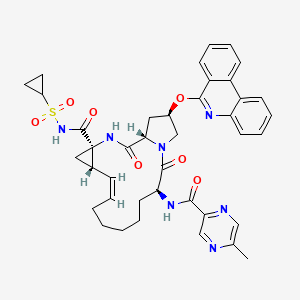
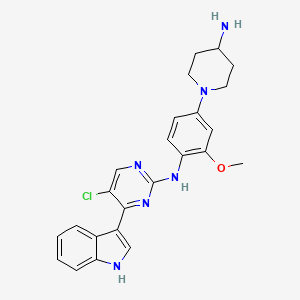
![Urea, N'-(4,5,6,11,12,13-hexahydro-2-methyl-4-oxo-11-propyl-2H-indazolo[5,4-a]pyrrolo[3,4-c]carbazol-8-yl)-N-methyl-N-phenyl-](/img/structure/B612279.png)
![[19-methyl-3-(2-methylpropyl)-14-oxo-3,13,19,20-tetrazahexacyclo[14.7.0.02,10.04,9.011,15.017,21]tricosa-1(16),2(10),4(9),5,7,11(15),17,20-octaen-7-yl] N-[[4-(dimethylamino)phenyl]methyl]carbamate](/img/structure/B612280.png)
![3-Methyl-6-[2-(6-methylpyridin-2-yl)pyrazol-3-yl]quinazolin-4-one](/img/structure/B612283.png)
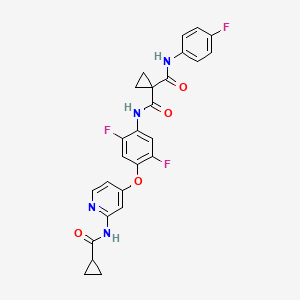
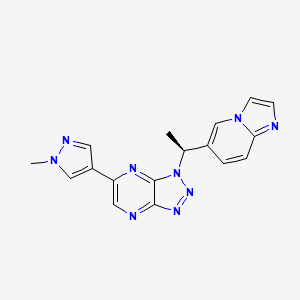
![N-[5-[[4-(2-hydroxyacetyl)piperazin-1-yl]methyl]-2-[(E)-2-(1H-indazol-3-yl)ethenyl]phenyl]-3-methylthiophene-2-carboxamide;4-methylbenzenesulfonic acid](/img/structure/B612289.png)
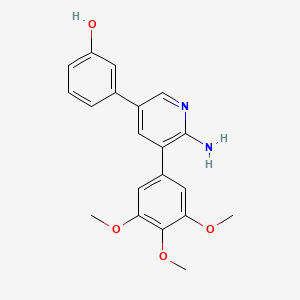
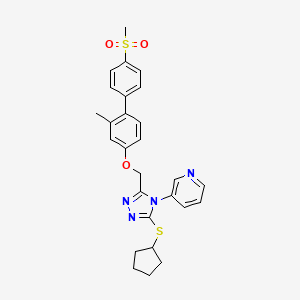
![(1R,4S,7S,10S,16S,19S,22S,25S,28S,31R,36R,39S,42S,45S,52R,55S)-39,42-bis(4-aminobutyl)-N-[2-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-28,55-bis(2-amino-2-oxoethyl)-4-(3-amino-3-oxopropyl)-52-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-16,19,22-tris[(2S)-butan-2-yl]-25-(3-carbamimidamidopropyl)-7-(1H-imidazol-4-ylmethyl)-45-(1H-indol-3-ylmethyl)-3,6,9,15,18,21,24,27,30,38,41,44,47,53,56-pentadecaoxo-33,34,49,50-tetrathia-2,5,8,14,17,20,23,26,29,37,40,43,46,54,57-pentadecazatricyclo[29.16.10.010,14]heptapentacontane-36-carboxamide](/img/new.no-structure.jpg)
